5-{[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione belongs to a class of thiazolidine-2,4-dione derivatives investigated for their potential as glutaminase inhibitors. [] This compound exhibits inhibitory activity against both the kidney (KGA) and glutaminase C (GAC) isoforms of the GLS gene. [] It shows moderate selectivity for GLS1 over GLS2 and less potency against the glutaminase B (GAB) isoform. [] While structurally similar to iCRT14, a β-catenin-specific inhibitor, 5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione has not been reported for this specific activity. []
The primary application of 5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione identified in the provided abstracts is its potential use as a glutaminase inhibitor. [] Inhibiting glutaminase has been explored as a potential therapeutic strategy for targeting cancer cell growth due to its role in regulating cellular metabolism. [] This compound could be valuable in research studying glutamine metabolism, the development of novel cancer therapies targeting glutaminase, and exploring the role of glutaminase in various biological processes.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1